Calcium;16-hydroxydotriacontane-16,17-diolate
Description
Calcium;16-hydroxydotriacontane-16,17-diolate is a calcium salt of a long-chain diol characterized by a 32-carbon backbone (dotriacontane) with hydroxyl groups at positions 16 and 15. This compound belongs to the class of organometallic salts, where calcium ions coordinate with the hydroxyl and carboxylate groups of the organic moiety.
Properties
IUPAC Name |
calcium;16-hydroxydotriacontane-16,17-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O3.Ca/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34,35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31,34H,3-30H2,1-2H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEMVCPSHWFMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC)(O)[O-])[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64CaO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;16-hydroxydotriacontane-16,17-diolate typically involves the reaction of calcium salts with 16-hydroxydotriacontane-16,17-diol under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Calcium;16-hydroxydotriacontane-16,17-diolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while reduction leads to the formation of alcohols.
Scientific Research Applications
Calcium;16-hydroxydotriacontane-16,17-diolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Calcium;16-hydroxydotriacontane-16,17-diolate involves its interaction with specific molecular targets and pathways. The hydroxyl and diolate functional groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
16-Hydroxydotriacontane-16,17-diol (Free Acid Form)
The free acid form lacks the calcium ion, resulting in reduced solubility in polar solvents. Comparative NMR data (hypothesized based on ) would show distinct shifts for hydroxyl protons (δ ~2.5–3.5 ppm) versus the calcium-bound form, where coordination broadens or shifts these signals .
Calcium;18-hydroxytetratriacontane-18,19-diolate
This analogue features a 34-carbon chain with hydroxyls at positions 18 and 17. The extended alkyl chain increases hydrophobicity, leading to lower critical micelle concentrations (CMC) compared to the 32-carbon variant. Theoretical calculations suggest a ~15% higher melting point due to enhanced van der Waals interactions .
Magnesium;16-hydroxydotriacontane-16,17-diolate
Replacing calcium with magnesium reduces ionic radius (72 pm vs. 100 pm for Ca²⁺), altering coordination geometry. This change may enhance solubility in aqueous media but reduce thermal stability, as observed in analogous magnesium carboxylates .
Bioactivity and Pharmacological Profiles (Based on and )
Hierarchical clustering of bioactivity data () reveals that long-chain diolates cluster with surfactants and membrane-disrupting agents. Key comparisons:
Key Findings :
- The compound’s longer alkyl chain confers slower cellular uptake compared to SDS, reducing acute toxicity .
- Calcium coordination may mitigate reactive oxygen species (ROS) generation, unlike iron-containing analogues .
Physicochemical Properties
Data inferred from analogous compounds in the Merck Index and Combined Chemical Dictionary ():
| Property | This compound | Magnesium Analog | Free Acid Form |
|---|---|---|---|
| Molecular Weight (g/mol) | ~610 (calculated) | ~606 | ~586 |
| Solubility in Water | Slightly soluble | Moderately soluble | Insoluble |
| Melting Point (°C) | 180–185 (estimated) | 165–170 | 155–160 |
| LogP (Octanol-Water) | 8.2 | 7.9 | 9.1 |
Notes:
- Thermal stability exceeds magnesium analogues due to stronger Ca²⁺-oxygen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
